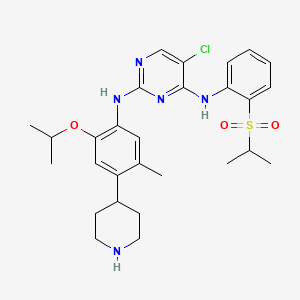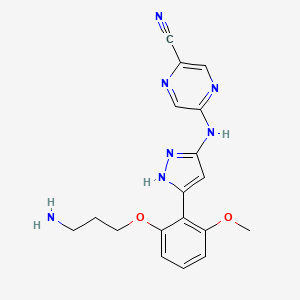
Prexasertib
Übersicht
Beschreibung
Prexasertib (LY2606368) is a small molecule checkpoint kinase inhibitor, mainly active against CHEK1, with minor activity against CHEK2 . This causes induction of DNA double-strand breaks resulting in apoptosis .
Synthesis Analysis
A strategy that merges solid-phase synthesis and continuous-flow operation has been reported for the automated multistep syntheses of active pharmaceutical ingredients . This platform was demonstrated with a six-step synthesis of prexasertib in 65% isolated yield after 32 hours of continuous execution .Molecular Structure Analysis
Prexasertib belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .Chemical Reactions Analysis
The synthesis of prexasertib involves several chemical reactions. The reaction was optimized using batch experiments, and assay yields of 90% were typical when a slight excess of 9 was employed in the presence of NEM at temperatures of 70° to 100°C for 1 to 3 hours .Physical And Chemical Properties Analysis
The molecular formula of Prexasertib is 182.2HCl and its molecular weight is 438.31 .Wissenschaftliche Forschungsanwendungen
Treatment of Triple-Negative Breast Cancer (TNBC)
- Field : Oncology
- Application : Prexasertib, a checkpoint kinase 1 inhibitor (CHK1), has been used in combination with Samotolisib, a PI3K/mTOR inhibitor, for the treatment of TNBC .
- Method : Prexasertib and Samotolisib were first evaluated in TNBC cells, MDA-MB-231 orthotopic xenograft tumors, and TNBC patient-derived xenograft (PDX) mouse models .
- Results : Prexasertib and Samotolisib inhibited cell proliferation in TNBC lines and primary tumor growth in the MDA-MB-231 model . They exhibited synergistic or additive effects in 30 of 38 PDX single-mouse models .
Treatment of High-Grade Serous Ovarian Cancer (HGSOC)
- Field : Oncology
- Application : Prexasertib has been used as a monotherapy and in combination with the PARP inhibitor Olaparib in preclinical models of HGSOC .
- Method : Prexasertib was tested as a single agent or in combination with Olaparib in 14 clinically annotated and molecularly characterized luciferized HGSOC patient-derived xenograft (PDX) models and in a panel of ovarian cancer cell lines .
- Results : Prexasertib monotherapy demonstrated antitumor activity across the 14 PDX models . The combination of Olaparib with Prexasertib was synergistic and produced significant tumor growth inhibition in an Olaparib-resistant model .
Treatment of Other Cancers
- Field : Oncology
- Application : Prexasertib has been used in trials studying the treatment of mCRPC, Leukemia, Neoplasm, and Breast Cancer . Research continues into the efficacy of Prexasertib in treatment of acute myeloid leukemia, myelodysplastic syndrome, rhabdomyosarcoma, and medulloblastoma .
- Method : Specific methods of application or experimental procedures vary depending on the type of cancer and the stage of the disease .
- Results : The results or outcomes obtained also vary depending on the specific application .
Treatment of Neuroblastoma
Treatment of Neuroblastoma
- Field : Oncology
- Application : Prexasertib has been used in preclinical models of human neuroblastoma .
- Method : Prexasertib was investigated in several cell line–derived xenograft mouse models of neuroblastoma . Within 24 hours, single-agent prexasertib promoted γH2AX–positive double-strand DNA breaks and phosphorylation of DNA damage sensors ATM and DNA–PKcs, leading to neuroblastoma cell death .
- Results : Neuroblastoma xenografts rapidly regressed following prexasertib administration .
Treatment of Acute Myeloid Leukemia (AML)
- Field : Oncology
- Application : Research continues into the efficacy of prexasertib in treatment of acute myeloid leukemia .
- Method : Specific methods of application or experimental procedures vary depending on the stage of the disease .
- Results : The results or outcomes obtained also vary depending on the specific application .
Treatment of Myelodysplastic Syndrome (MDS)
- Field : Oncology
- Application : Research continues into the efficacy of prexasertib in treatment of myelodysplastic syndrome .
- Method : Specific methods of application or experimental procedures vary depending on the stage of the disease .
- Results : The results or outcomes obtained also vary depending on the specific application .
Eigenschaften
IUPAC Name |
5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTGPNHGTYJDEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031326 | |
| Record name | Prexasertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prexasertib | |
CAS RN |
1234015-52-1 | |
| Record name | 5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]-2-pyrazinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234015-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prexasertib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234015521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prexasertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12008 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prexasertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prexasertib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/820NH671E6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B560001.png)
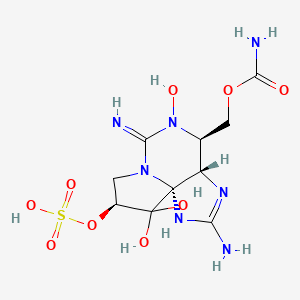



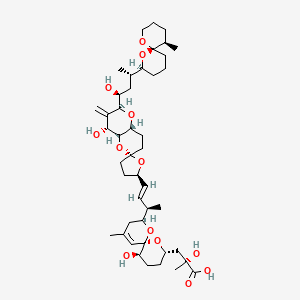
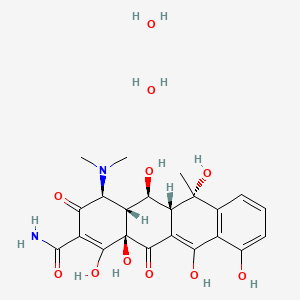
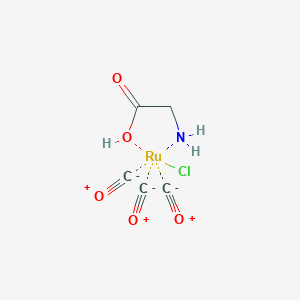



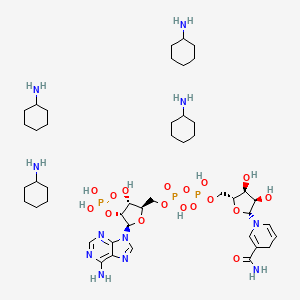
![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)
